2-Chloroquinoxaline Derivatives Exhibit Superior Anti-Leishmanial Activity Compared to Standard Drug Miltefosine In Vitro
In a direct comparative in vitro study, chloro-substituted quinoxaline derivatives synthesized from 2-chloroquinoxaline displayed promising anti-leishmanial activity against Leishmania major. The observed IC50 for the chloro analogues 1 and 3 was 23.30 ± 0.12 μM, which is superior to the standard clinical drug miltefosine, which had an IC50 of 25.78 ± 0.2 μM under the same assay conditions [1]. This quantitative difference demonstrates a measurable potency advantage for the 2-chloroquinoxaline scaffold in this specific biological context, supporting its selection for anti-leishmanial lead optimization.
| Evidence Dimension | In Vitro Anti-Leishmanial Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 23.30 ± 0.12 μM (chloro analogues 1 and 3) |
| Comparator Or Baseline | Miltefosine (standard drug) |
| Quantified Difference | Target compound IC50 is 2.48 μM (9.6%) more potent than the comparator. |
| Conditions | Assay performed against promastigote forms of Leishmania major. All compounds were non-cytotoxic against the BJ human fibroblast cell line at 30 μM. |
Why This Matters
This quantitative potency difference supports the selection of 2-chloroquinoxaline as a starting scaffold for anti-leishmanial drug development over other core structures that may not demonstrate this level of activity against a clinically relevant comparator.
- [1] Journal of Molecular Structure. Insight into structural features and supramolecular architecture of synthesized quinoxaline derivatives with anti-leishmanial activity, in vitro. Volume 1263, 2022, 133107. View Source
